molecular formula C₂₇H₄₈O₅ B109903 5b-Cholestane-3a,7a,12a,23R,25-pentol CAS No. 59906-14-8

5b-Cholestane-3a,7a,12a,23R,25-pentol

Cat. No. B109903
CAS RN: 59906-14-8
M. Wt: 452.7 g/mol
InChI Key: OXSBBBPDYVCAKC-DYGXNTOZSA-N
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Description

5b-Cholestane-3a,7a,12a,23R,25-pentol is a 12-hydroxy steroid, a 25-hydroxy steroid, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, and a 23-hydroxy steroid . It derives from a hydride of a 5beta-cholestane . The molecular formula is C27H48O5 .


Molecular Structure Analysis

The IUPAC name of 5b-Cholestane-3a,7a,12a,23R,25-pentol is (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol . The molecular weight is 452.7 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5b-Cholestane-3a,7a,12a,23R,25-pentol include a molecular weight of 452.7 g/mol, XLogP3-AA of 3.8, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 5 . The density is 1.1±0.1 g/cm3, the boiling point is 617.5±55.0 °C at 760 mmHg, and the flash point is 261.4±26.1 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Synthesis Methods : The syntheses of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol have been improved, providing higher yields than previous methods. These compounds are vital for studying the 25-hydroxylation pathway of cholic acid biosynthesis (Dayal, Shefer, Tint, Salen, & Mosbach, 1976).

Medical Research and Disease Understanding

  • Cerebrotendinous Xanthomatosis (CTX) Research : Identification of pentahydroxy bile alcohols like 5β-cholestane-3α,7α,12α,24ξ,25-pentol in CTX patients' bile and feces provides insights into the disease's biochemistry (Shefer, Dayal, Tint, Salen, & Mosbach, 1975).

Biochemical Pathways and Enzymatic Studies

Stereoselective Synthesis

  • Stereoselective Synthesis Methods : The stereoselective syntheses of various isomers of 5β-cholestane-3α,7α,12α,24,25-pentols were achieved using modified osmium-catalyzed Sharpless asymmetric dihydroxylation process. These compounds are crucial for studying cholesterol's conversion to cholic acid (Dayal, Salen, Padia, Shefer, Tint, Williams, Toome, & Sasso, 1992).

Urinary Excretion in CTX Patients

  • Identification in CTX Patients' Urine : The discovery of 5α-cholestane-3α,7α,12α,23,25-pentol in the urine of CTX patients has contributed to a deeper understanding of the disease's metabolic abnormalities (Kihira, Fukuda, Kuramoto, Kuriyama, Fujiyama, Osame, & Hoshita, 1991).

Chemical Synthesis and Metabolism Studies

  • Synthesis and Metabolism in Rabbit Liver : The chemical synthesis of 5β-cholestane-3α, 7α, 24, 25-tetrol and its metabolism in the rabbit liver sheds light on the synthesis and conversion processes of bile alcohols and acids (Kuramoto, Cohen, Rothschild, Donor, & Mosbach, 1978).

properties

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSBBBPDYVCAKC-DYGXNTOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225103
Record name Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5b-Cholestane-3a,7a,12a,23R,25-pentol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5b-Cholestane-3a,7a,12a,23R,25-pentol

CAS RN

59906-14-8
Record name Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59906-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestane-3,7,12,23,25-pentol, (3α,5β,7α,12α,23R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5b-Cholestane-3a,7a,12a,23R,25-pentol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Gu, T Mou, J Chen, J Wang, Y Zhang… - Journal of …, 2022 - Wiley Online Library
Baihe‐Dihuang Tang is a commonly prescribed remedy for depression. In this study, component screening with untargeted and targeted metabolomics was used to identify potential …
王广, 李德娴, 张永涛, 邹家浩… - … of Northwest A & F …, 2023 - search.ebscohost.com
关中奶山羊睾丸发育和衰老代谢谱分析 Page 1 第51卷第9期 2023年9月 西北农林科技大学学报(自然科学版) JournalofNorthwestA&FUniversity(Nat.Sci.Ed.) Vol.51 No.9 Sep.2023 网络出版…
Number of citations: 0 search.ebscohost.com

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